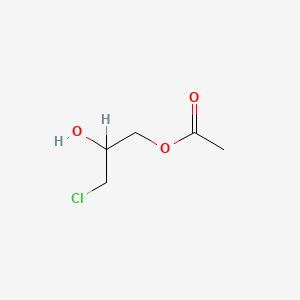







|
REACTION_CXSMILES
|
[C:1]([OH:4])(=[O:3])[CH3:2].[CH2:5]([CH:7]1[O:9][CH2:8]1)[Cl:6]>>[C:1]([O:4][CH2:8][CH:7]([OH:9])[CH2:5][Cl:6])(=[O:3])[CH3:2]
|


|
Name
|
ferric chloride
|
|
Quantity
|
1.5 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
612 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)O
|
|
Name
|
|
|
Quantity
|
925 g
|
|
Type
|
reactant
|
|
Smiles
|
C(Cl)C1CO1
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
28 °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was then heated at 65°-70° C. for 24 hours
|
|
Duration
|
24 h
|


|
Name
|
|
|
Type
|
|
|
Smiles
|
C(C)(=O)OCC(CCl)O
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |